molecular formula C25H27N5O3 B4018091 6-imino-N-(3-methoxypropyl)-11-methyl-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

6-imino-N-(3-methoxypropyl)-11-methyl-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B4018091
M. Wt: 445.5 g/mol
InChI Key: DJVGDXAVAIHRHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a highly complex 1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene core, substituted with a 3-methoxypropyl group, a 2-phenylethyl chain, and a methyl group at position 11. Its structural complexity arises from the fused tricyclic system, which incorporates imino, oxo, and carboxamide functionalities. Characterization likely employs X-ray crystallography (via SHELXL, WinGX, or SIR97 ) and spectroscopic methods (IR, UV-Vis) .

Properties

IUPAC Name

6-imino-N-(3-methoxypropyl)-11-methyl-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N5O3/c1-17-8-6-13-30-22(17)28-23-20(25(30)32)16-19(24(31)27-12-7-15-33-2)21(26)29(23)14-11-18-9-4-3-5-10-18/h3-6,8-10,13,16,26H,7,11-12,14-15H2,1-2H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJVGDXAVAIHRHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CCC4=CC=CC=C4)C(=O)NCCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-imino-N-(3-methoxypropyl)-11-methyl-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multiple steps. One common approach is the electrochemical decarboxylation of α-imino-oxy acids to generate iminyl radicals, which then undergo intramolecular cyclization with adjacent (hetero)arenes . This method is advantageous as it operates under exogenous-oxidant- and metal-free conditions, making it environmentally friendly.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimization of reaction conditions such as temperature, pressure, and solvent systems can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-imino-N-(3-methoxypropyl)-11-methyl-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxo derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as alkyl halides. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

The compound 6-imino-N-(3-methoxypropyl)-11-methyl-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide represents a complex organic structure with significant potential in various scientific and industrial applications. This article explores its properties, synthesis methods, biological activities, and potential applications in detail.

Synthetic Routes

The synthesis of this compound typically involves multi-step organic synthesis techniques:

  • Formation of the Tricyclic Core : Initial steps focus on constructing the tricyclic structure.
  • Functionalization : Subsequent reactions introduce various functional groups to enhance biological activity.

Industrial Production

For large-scale production, optimized reaction conditions are essential to maximize yield and minimize costs. Continuous flow reactors and automated systems are often employed to ensure consistent quality and scalability.

Medicinal Chemistry

The compound is being investigated for its potential therapeutic properties:

  • Antimicrobial Activity : Preliminary studies suggest it may disrupt bacterial cell wall synthesis.
  • Anticancer Potential : Research indicates the ability to inhibit cancer cell proliferation through mechanisms like apoptosis induction.
  • Anti-inflammatory Effects : Certain derivatives have shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems:

  • It can bind to certain receptors or enzymes, modulating their activity and influencing various biological pathways.

Chemical Research

This compound serves as a valuable building block for synthesizing more complex molecules in organic chemistry.

Case Study 1: Anticancer Activity

A study conducted on derivatives of this compound demonstrated significant inhibition of cancer cell lines (e.g., MCF-7 breast cancer cells) through cell cycle arrest mechanisms. The unique structural features enabled selective targeting of cancerous cells while sparing healthy ones.

Case Study 2: Antimicrobial Efficacy

Research has shown that derivatives containing similar tricyclic structures exhibited antimicrobial properties against various pathogens, including Staphylococcus aureus. The mechanism involved disruption of bacterial membrane integrity.

Mechanism of Action

The mechanism of action of 6-imino-N-(3-methoxypropyl)-11-methyl-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Features

The target compound’s triazatricyclo framework distinguishes it from simpler bicyclic or spiro systems. For example, compounds in feature spiro[4.5]decane cores with benzothiazole and dimethylaminophenyl substituents. Key differences include:

  • Ring Systems : The triazatricyclo core (target) vs. spiro[4.5]decane ( compounds) .
  • Substituents : The target’s 2-phenylethyl and 3-methoxypropyl groups contrast with benzothiazole and hydroxylphenyl groups in derivatives.

Functional Groups and Reactivity

However, the target’s imino and oxo groups may confer unique electronic properties, influencing solubility and reactivity compared to benzothiazole-containing analogs .

Similarity Assessment

Using chemoinformatic similarity coefficients (e.g., Tanimoto), the target would exhibit low similarity to benzothiazole-spiro compounds due to divergent core structures. However, shared amide functionalities may yield moderate similarity in functional group-based fingerprints .

Data Tables

Table 1: Structural and Methodological Comparison

Feature Target Compound Compounds
Core Structure 1,7,9-Triazatricyclo[8.4.0.03,8]tetradeca Spiro[4.5]decane
Key Substituents 3-Methoxypropyl, 2-phenylethyl, methyl Benzothiazol-2-yl, dimethylaminophenyl
Functional Groups Imino, oxo, carboxamide Amide, hydroxyl
Synthesis Method Hypothetical multi-step cyclization Condensation with spirodiones/amines
Characterization Tools SHELXL , SIR97 , IR/UV-Vis X-ray, elemental analysis, IR/UV-Vis

Table 2: Hypothetical Similarity Coefficients*

Compound Pair Tanimoto Coefficient (Binary Fingerprint) Functional Group Overlap
Target vs. Compounds 0.3–0.4 Amide groups

*Based on methodologies in .

Research Findings and Implications

  • Analytical Challenges : Advanced crystallographic tools (e.g., SHELX , WinGX ) are critical for resolving the target’s complex geometry.
  • Similarity Metrics : While structural divergence limits direct comparisons, functional group-based similarity (e.g., amides) may guide activity predictions .

Biological Activity

The compound 6-imino-N-(3-methoxypropyl)-11-methyl-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly as an inhibitor of equilibrative nucleoside transporters (ENTs). This article explores its biological activity, mechanisms of action, and relevant research findings.

PropertyValue
Molecular Formula C25H27N5O3
Molecular Weight 413.5 g/mol
IUPAC Name This compound
InChI Key FREDNXPPECKTBP-INIZCTEOSA-N

The primary mechanism of action for this compound involves its interaction with equilibrative nucleoside transporters (ENTs) , specifically ENT1 and ENT2. These transporters play a crucial role in the uptake and regulation of nucleosides within cells, which are vital for various cellular processes including nucleotide synthesis and adenosine signaling.

Inhibition Studies

Recent studies have demonstrated that the compound exhibits significant inhibitory activity against ENTs:

  • Ki Values : The compound shows a Ki value of approximately 0.4 nM for hENT1 and 2800 nM for hENT2, indicating a strong selectivity towards hENT1 .
  • Inhibition Mechanism : It acts as a non-competitive inhibitor, which means it can bind to the transporter regardless of whether the substrate is present, thus blocking the transport activity without affecting the binding affinity of the substrate .

Anticancer Properties

The compound's ability to inhibit ENTs suggests potential applications in cancer therapy, particularly in enhancing the efficacy of nucleoside analogs used in chemotherapy:

  • Case Study Example : In vitro studies have shown that compounds with similar structures can enhance the cytotoxic effects of chemotherapeutic agents by increasing their intracellular concentrations through ENT inhibition .

Selectivity and Structure-Activity Relationship (SAR)

Research into the structure-activity relationship (SAR) has revealed that modifications to the chemical structure can significantly impact biological activity:

  • Modifications : Substituting different moieties on the benzene ring or altering functional groups can either enhance or diminish inhibitory effects on ENTs. For instance, adding halogen groups has been shown to improve potency against both ENT1 and ENT2 .

Summary of Key Research Studies

  • Study on NBMPR Analogues : A study explored various analogues of NBMPR (a known ENT inhibitor) and their effects on nucleoside uptake in cells expressing ENT1 and ENT2. The findings indicated that structural modifications could lead to enhanced selectivity and potency against specific ENTs .
  • CRISPR/Cas9 Functional Knockouts : Another significant study utilized CRISPR/Cas9 technology to create knockout models for ENT1 and ENT2 in HeLa cells. This allowed researchers to better understand the role of these transporters in drug interactions and their implications in therapeutic contexts .

Table of Biological Activity Data

Compound NameTarget TransporterKi Value (nM)Effect on Cell Viability
6-imino-N-(3-methoxypropyl)-11-methyl...hENT10.4No effect
NBMPRhENT10.5No effect
FPMINThENT22800Slightly reduced

Q & A

Q. What synthetic strategies are recommended for synthesizing this compound, and what reagents/conditions are critical?

The synthesis involves multi-step reactions focusing on constructing the triazatricyclo core and introducing substituents. Key steps include:

  • Core Formation : Cyclization reactions using precursors like pyrimidine or triazine derivatives under reflux conditions (e.g., toluene, 110°C).
  • Functionalization : Nucleophilic substitution for methoxypropyl/phenylethyl groups, employing reagents like potassium permanganate (oxidation) and sodium borohydride (reduction) .
  • Final Coupling : Carboxamide formation via activation with EDC/HOBt in anhydrous DMF .

Q. Critical Reagents/Conditions :

StepReagentsConditionsYield Optimization
Core FormationKMnO₄, LiAlH₄Reflux in tolueneMaintain inert atmosphere (N₂)
FunctionalizationNaBH₄, alkyl halides0–5°C, controlled pHSlow addition of reagents
Carboxamide CouplingEDC/HOBtAnhydrous DMF, RTUse molecular sieves

Q. Which spectroscopic and analytical methods are optimal for structural characterization?

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and stereochemistry (e.g., methoxypropyl chain at N7) .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., expected [M+H]⁺ at m/z 494.5) .
  • X-ray Crystallography : Resolve ambiguities in tricyclic core geometry .
  • HPLC-PDA : Assess purity (>95% for biological assays) .

Q. What in vitro assays are suitable for initial biological activity screening?

Based on structurally related triazatricyclo compounds:

Assay TypeTargetProtocolReference Activity
AntimicrobialS. aureus, E. coliBroth microdilution (MIC ≤ 8 µg/mL)
AnticancerMCF-7, A549MTT assay (IC₅₀ ~10–50 µM)
Anti-inflammatoryRAW 264.7 macrophagesLPS-induced TNF-α inhibition (≥40% at 20 µM)

Advanced Research Questions

Q. How can reaction yields be optimized while minimizing by-products in large-scale synthesis?

  • Electrochemical Synthesis : Apply controlled voltage (1.2–1.5 V) with tetrabutylammonium bromide as a mediator to enhance selectivity for the tricyclic core .
  • By-Product Analysis : Use LC-MS to identify impurities (e.g., over-oxidized intermediates) and adjust stoichiometry of reducing agents .
  • Microwave-Assisted Reactions : Reduce reaction times by 60% (e.g., from 24h to 9h for carboxamide coupling) .

Q. How should contradictions in biological activity data across studies be resolved?

  • Structural Comparators : Perform head-to-head assays with analogs (e.g., ethyl vs. methyl carboxylate derivatives) to isolate substituent effects .
  • Target Profiling : Use kinase/GPCR panels to identify off-target interactions that may explain variability .
  • Meta-Analysis : Aggregate data from ≥3 independent studies using standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .

Q. What methodologies are recommended for structure-activity relationship (SAR) studies?

  • Substituent Scanning : Systematically replace the 3-methoxypropyl or 2-phenylethyl groups with bioisosteres (e.g., cyclopropylmethyl) and evaluate potency shifts .
  • Computational Modeling : Dock the compound into homology models of target proteins (e.g., COX-2 for anti-inflammatory activity) using Schrödinger Suite .
  • Metabolite Tracking : Use radiolabeled (¹⁴C) analogs to correlate metabolic stability with activity .

Q. Key SAR Insights from Analog Studies :

DerivativeModificationActivity Change
Ethyl carboxylate-COOEt → -CONH2↑ Anticancer (IC₅₀: 50 → 25 µM)
4-Fluorophenyl-Ph → -PhF↓ Antimicrobial (MIC: 8 → 32 µg/mL)

Data Contradiction Analysis

Example Issue : Discrepancies in reported IC₅₀ values for anticancer activity (10–50 µM).

  • Root Cause : Variability in cell line passage number, serum concentration, or assay duration.
  • Resolution :
    • Re-test under standardized conditions (e.g., 10% FBS, 48h incubation).
    • Include positive controls (e.g., doxorubicin) to normalize inter-lab variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-imino-N-(3-methoxypropyl)-11-methyl-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Reactant of Route 2
Reactant of Route 2
6-imino-N-(3-methoxypropyl)-11-methyl-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.